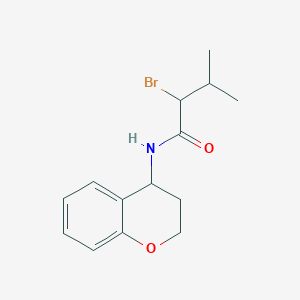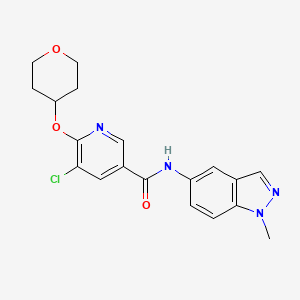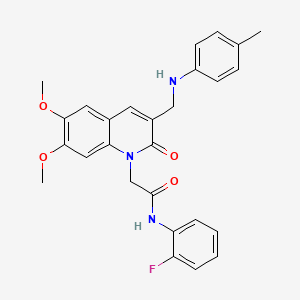![molecular formula C17H11F3N4OS B2811185 Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether CAS No. 338420-56-7](/img/structure/B2811185.png)
Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]quinoxalines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]quinoxalines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis of these compounds has attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]quinoxalines is characterized by the presence of two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows these compounds to readily bind in the biological system with a variety of enzymes and receptors, thus exhibiting versatile biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo[4,3-a]quinoxalines include aromatic nucleophilic substitution . The target products are obtained in high yield at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .科学的研究の応用
Synthesis and Chemical Properties
Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether and its derivatives are primarily explored for their synthesis and chemical properties. Fathalla (2015) delved into the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling method, highlighting their potential in the synthesis of various amino acid derivatives linked to the triazoloquinoxaline moiety. This study revealed not only the methods of synthesis but also the chemical interactions and yield rates of these compounds (Fathalla, 2015).
Crystal Structure Analysis
Gonçalves et al. (2011) investigated the crystal structures of 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines, derived from mefloquine. This study focused on the molecular conformations and intermolecular interactions, contributing valuable insights into the structural aspects of similar compounds (Gonçalves et al., 2011).
Antimicrobial and Antitubercular Properties
Some derivatives have been examined for their antimicrobial and antitubercular properties. Sekhar et al. (2011) synthesized a series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines and found compound 5g to be the most active against tuberculosis. This discovery opens a pathway for further exploration of these compounds in medicinal chemistry (Sekhar et al., 2011). Similarly, Ghosh et al. (2015) synthesized novel derivatives with potential antimicrobial activities, emphasizing the continual search for effective agents against resistant pathogenic microbes (Ghosh et al., 2015).
Pharmacological Studies
Lenzi et al. (2006) conducted a structural investigation on 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives, targeting them as human A3 adenosine receptor antagonists. Their research included an extensive molecular modeling investigation to rationalize the structure-activity relationship findings, showcasing the potential of these compounds in therapeutic applications (Lenzi et al., 2006).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazole core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
A related compound was found to have increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability when a quinoxalin-6-yl moiety was replaced with a [1,2,4]triazolo [1,5-a]pyridin-6-yl moiety . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Given the diverse pharmacological activities of similar compounds , it is likely that this compound has multiple effects at the molecular and cellular level.
将来の方向性
The future directions in the research of 1,2,4-triazolo[4,3-a]quinoxalines could involve further exploration of their antimicrobial properties . Additionally, structural modifications such as the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring could be investigated to enhance their bioactivity .
特性
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4OS/c1-25-10-6-8-11(9-7-10)26-15-14-22-23-16(17(18,19)20)24(14)13-5-3-2-4-12(13)21-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLMDFWIXKRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811105.png)
![N-(2-chlorobenzyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2811106.png)
![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B2811109.png)
![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)


![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2811113.png)
![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2811116.png)
![2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2811117.png)

![{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2811121.png)

![N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2811124.png)